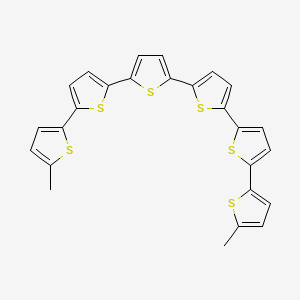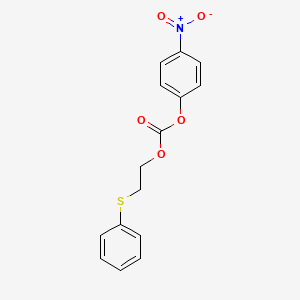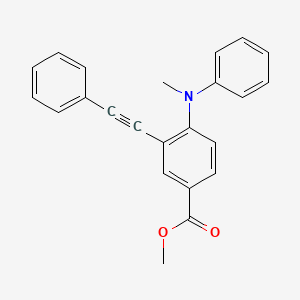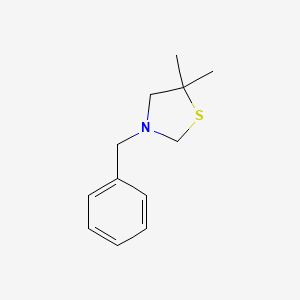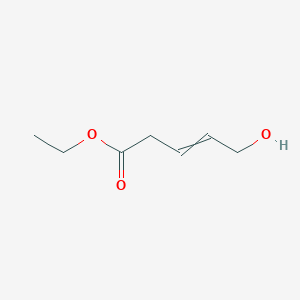
Ethyl 5-hydroxypent-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-hydroxypent-3-enoate is an organic compound with the molecular formula C7H12O3. It is an ester, characterized by the presence of a hydroxyl group and a double bond within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxypent-3-enoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxypent-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-hydroxypent-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 5-oxopent-3-enoate.
Reduction: The double bond can be reduced using hydrogenation reactions, leading to the formation of ethyl 5-hydroxypentanoate.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group.
Major Products Formed
Oxidation: Ethyl 5-oxopent-3-enoate
Reduction: Ethyl 5-hydroxypentanoate
Substitution: Ethyl 5-chloropent-3-enoate
Wissenschaftliche Forschungsanwendungen
Ethyl 5-hydroxypent-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fragrances and flavoring agents due to its ester functionality.
Wirkmechanismus
The mechanism of action of ethyl 5-hydroxypent-3-enoate involves its interaction with various molecular targets. The hydroxyl group and the double bond within its structure allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The ester functionality also enables it to undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-hydroxypentanoate
- Ethyl 5-oxopent-3-enoate
- Ethyl 5-chloropent-3-enoate
Uniqueness
Ethyl 5-hydroxypent-3-enoate is unique due to the presence of both a hydroxyl group and a double bond within its structure. This combination of functional groups allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
144602-98-2 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
ethyl 5-hydroxypent-3-enoate |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h3-4,8H,2,5-6H2,1H3 |
InChI-Schlüssel |
WTNWTWIQAWAGHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)

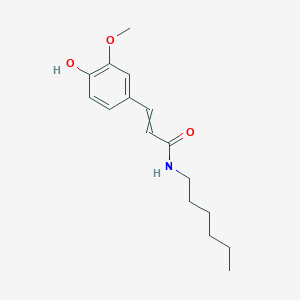
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)
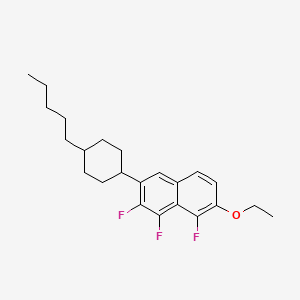
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
